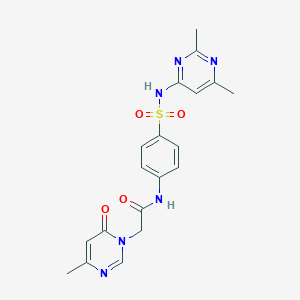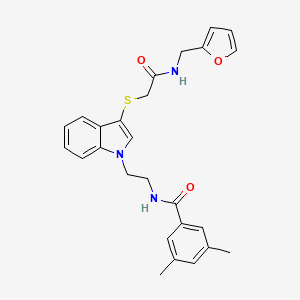![molecular formula C10H12N4 B2793383 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine CAS No. 2189434-49-7](/img/structure/B2793383.png)
4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Karmakar et al. reported a method for synthesizing “1,4-disubstituted pyrrolo [1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles .Molecular Structure Analysis
The molecular structure of “4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” is characterized by a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
The 2-azetidinone ring system is a fundamental structural feature of various β-lactam antibiotics. Interestingly, 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine derivatives have shown promising antibacterial activity . Their antibacterial results are comparable to those of the reference drug amoxicillin. Additionally, antifungal screening against strains such as T. harzianum and A. niger has been evaluated, demonstrating potential in combating fungal infections .
Anticancer Properties
Research suggests that certain azetidinone derivatives exhibit anticancer activity. While specific studies on 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine are limited, its structural features warrant further investigation. The presence of the azetidinone ring may contribute to its potential as an antitumor agent .
Green Synthesis and Catalysis
The compound’s green and practical synthesis method using catalytic amounts of molecular iodine under microwave irradiation is noteworthy. Researchers have successfully synthesized 3-pyrrole-substituted 2-azetidinones with various substituents at N-1 and C-4 positions. The procedure is effective for both mono- and polyaromatic groups at the N-1 position, and optically pure derivatives have been obtained .
Drug Design and Medicinal Chemistry
Given the importance of β-lactam antibiotics, understanding the structure-activity relationship of azetidinone-containing compounds is crucial. Researchers explore modifications to the azetidinone ring to enhance pharmacological properties4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine derivatives could serve as valuable scaffolds for drug design .
Organic Synthesis and Methodology Development
The expedient synthesis of 3-pyrrole-substituted 2-azetidinones using molecular iodine and microwave irradiation highlights its potential as a versatile building block in organic synthesis. Researchers can explore its use in constructing more complex molecules .
Chemical Biology and Mechanistic Studies
Understanding the mechanistic pathway of the iodine-catalyzed synthesis provides insights into reaction kinetics and selectivity. Researchers employ techniques such as 1H-NMR spectroscopy to unravel the underlying processes. Investigating the role of Lewis acid catalysts and microwave irradiation contributes to the broader field of chemical biology .
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby affecting cell cycle progression and inducing apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, particularly the transition from g1 phase to s phase, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Azetidin-2-ones, a class of compounds to which this compound belongs, are known to be hydrolytically vulnerable solids .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting potential anticancer properties .
Action Environment
The stability of similar compounds, such as azetidin-2-ones, can be influenced by factors such as temperature and ph .
Eigenschaften
IUPAC Name |
4-(azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-7-9-10(13-4-2-5-13)11-3-6-14(9)12-8/h3,6-7H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLMTJGYRPBWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2793302.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2793305.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2793307.png)




![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2793316.png)
![1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride](/img/structure/B2793317.png)


![Ethyl 4-(2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2793323.png)